[1,2]oxazolo[4,5-g][1,2]benzoxazole
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Overview
Description
[1,2]oxazolo[4,5-g][1,2]benzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with an oxazole ring. This compound is part of a broader class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]oxazolo[4,5-g][1,2]benzoxazole typically involves the condensation of o-aminophenol with aromatic aldehydes. This reaction is often catalyzed by Lewis acids such as ZnCl₂ under anaerobic conditions . Another method involves the use of N-halosuccinimides for cyclization, forming the five-membered heterocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,2]oxazolo[4,5-g][1,2]benzoxazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
[1,2]oxazolo[4,5-g][1,2]benzoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of new chemical entities.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of functional materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1,2]oxazolo[4,5-g][1,2]benzoxazole involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules, and its oxazole moiety can engage in hydrogen bonding . These interactions enable the compound to target enzymes and proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, and cyclooxygenases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole scaffold but lacks the additional oxazole ring.
Oxazole: Contains only the oxazole ring without the benzoxazole moiety.
Benzisoxazole: Similar structure but with an isoxazole ring instead of an oxazole ring
Uniqueness
[1,2]oxazolo[4,5-g][1,2]benzoxazole is unique due to its fused ring structure, which combines the properties of both benzoxazole and oxazole. This fusion enhances its biological activity and makes it a versatile scaffold for drug development .
Properties
CAS No. |
211-49-4 |
---|---|
Molecular Formula |
C8H4N2O2 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
[1,2]oxazolo[4,5-g][1,2]benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H |
InChI Key |
VMAJEVWDMWEPPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=NO3)ON=C2 |
Origin of Product |
United States |
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